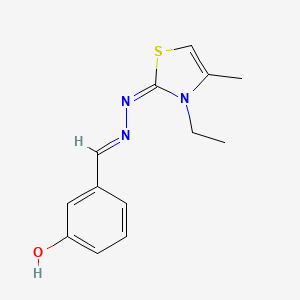![molecular formula C18H18N4O2 B7758090 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B7758090.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes an isoindoline nucleus and a phenoxyacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which is then further modified to introduce the phenoxyacetamide moiety . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable biological activities.
Phenoxyacetamide derivatives: Compounds with a phenoxyacetamide moiety also show similar chemical reactivity and applications.
Uniqueness
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific combination of an isoindoline nucleus and a phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse activities compared to other similar compounds .
Propiedades
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-5-9-15(12(11)2)24-10-16(23)21-22-18-14-8-4-3-7-13(14)17(19)20-18/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAXTMBABETKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-cyano-4-[4-(dimethylamino)phenyl]-6-phenylpyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B7758014.png)



![3-[Benzyl-(2-hydroxy-ethyl)-amino]-4-chloro-1-(4-methoxy-phenyl)-pyrrole-2,5-dione](/img/structure/B7758028.png)
![2-methoxy-5-[(E)-[(E)-(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol](/img/structure/B7758037.png)
![2-ethoxy-4-[(E)-[(E)-(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol](/img/structure/B7758039.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B7758042.png)
![4-[(E)-[(E)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol](/img/structure/B7758048.png)


![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-propan-2-ylphenoxy)acetamide](/img/structure/B7758082.png)
![3-[(4-Bromophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine](/img/structure/B7758098.png)
